molecular formula C8H12N2O2 B14125895 Methyl 3-(1H-imidazol-1-yl)butanoate

Methyl 3-(1H-imidazol-1-yl)butanoate

Cat. No.: B14125895
M. Wt: 168.19 g/mol
InChI Key: CMQNXDNLJAJXBB-UHFFFAOYSA-N
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Description

Methyl 3-(1H-imidazol-1-yl)butanoate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of a methyl ester group attached to a butanoate chain, which is further connected to an imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1H-imidazol-1-yl)butanoate typically involves the reaction of 1H-imidazole with a suitable butanoate precursor. One common method is the esterification of 3-(1H-imidazol-1-yl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can lead to higher production rates and better product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1H-imidazol-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted imidazole derivatives with varying functional groups.

Scientific Research Applications

Methyl 3-(1H-imidazol-1-yl)butanoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it useful in the study of enzyme inhibitors and receptor ligands.

    Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may serve as a lead compound in drug discovery and development.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-(1H-imidazol-1-yl)butanoate depends on its specific application. In biological systems, the imidazole ring can interact with various molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biological pathways. The exact mechanism of action can vary based on the specific structure and functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Imidazole-1-propanoic acid, β-methyl-, methyl ester
  • Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate
  • Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate

Uniqueness

Methyl 3-(1H-imidazol-1-yl)butanoate is unique due to its specific ester and butanoate structure, which can influence its reactivity and biological activity. Compared to other imidazole derivatives, this compound may exhibit distinct properties and applications, making it valuable in various research and industrial contexts.

Properties

IUPAC Name

methyl 3-imidazol-1-ylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-7(5-8(11)12-2)10-4-3-9-6-10/h3-4,6-7H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQNXDNLJAJXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)N1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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